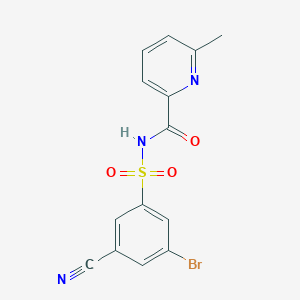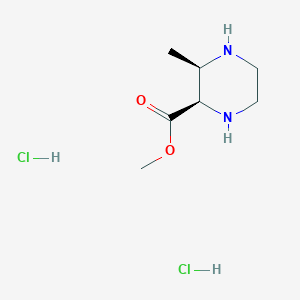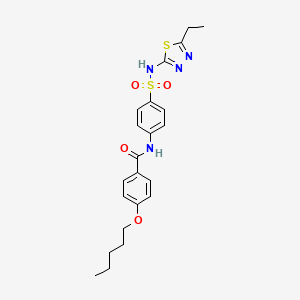
2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide, also known as CM-157, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide is not yet fully understood, but it is believed to act on the sigma-1 receptor, a protein that is involved in a variety of cellular processes including calcium signaling, apoptosis, and neuroprotection. 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide has been shown to increase the expression of the sigma-1 receptor and modulate its activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and neuroinflammation, 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide has also been shown to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide is that it has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation is that there is currently limited information available on its pharmacokinetics and pharmacodynamics, which may make it challenging to design and interpret experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists, which may have even greater therapeutic potential. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide, as well as its potential interactions with other drugs. Finally, clinical trials are needed to determine the safety and efficacy of 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide in humans, which will be an important step towards its potential use as a therapeutic agent for neurodegenerative diseases.
In conclusion, 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide is a novel compound that has shown promise as a potential therapeutic agent for neurodegenerative diseases. While there is still much to learn about its mechanism of action and potential applications, the preclinical studies conducted so far suggest that it may have significant neuroprotective effects. Further research is needed to fully understand the potential of 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide and to develop it into a safe and effective therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide involves the reaction of 6-chloro-4-methylquinoxaline-2-carboxylic acid with cyanomethylamine hydrochloride in the presence of triethylamine. The resulting product is then treated with acetic anhydride to yield 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide. This synthesis method has been described in detail in a patent application filed by the inventors of 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide.
Aplicaciones Científicas De Investigación
2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In preclinical studies, 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
Propiedades
IUPAC Name |
2-(6-chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-17-6-7-18(9-13(19)16-5-4-15)11-3-2-10(14)8-12(11)17/h2-3,8H,5-7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKAJQJWWIPOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)Cl)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2606750.png)
![4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2606751.png)

![6-Tert-butyl-2-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2606755.png)
![2-(4-chlorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2606758.png)
![9-butyl-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2606759.png)
![1-(pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2606760.png)


![3-amino-N-(4-butylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2606764.png)

![5-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)isoxazole-3-carboxamide](/img/structure/B2606768.png)
![2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2606769.png)